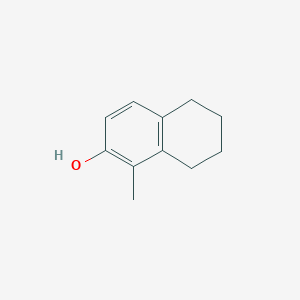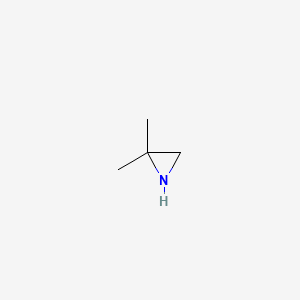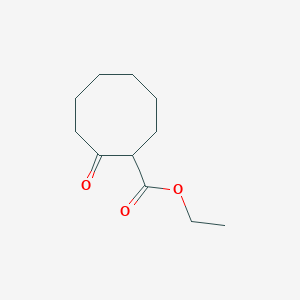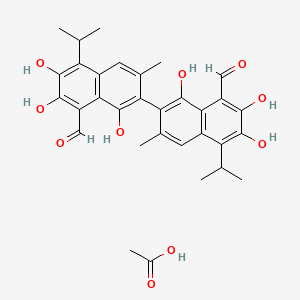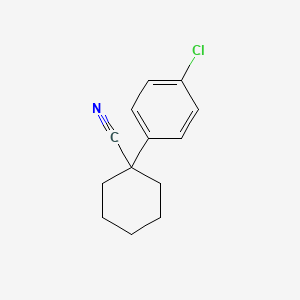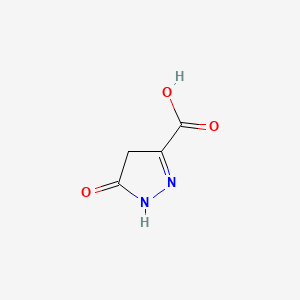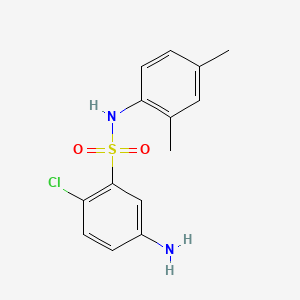
n-Butyl-4-chloroaniline
Overview
Description
n-Butyl-4-chloroaniline is an organic compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a chlorine atom, and the amino group is substituted with a butyl group. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
n-Butyl-4-chloroaniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry . .
Mode of Action
It’s known that chloroanilines, in general, can undergo various reactions such as nitration and bromination
Biochemical Pathways
A related compound, chloroaniline, is known to undergo a degradation pathway in certain bacteria, which involves initial hydroxylation . Whether this compound affects similar pathways is an area for further investigation.
Result of Action
It’s known to be a useful building block in the preparation of drug candidates containing hindered amine motifs .
Action Environment
It’s known that the compound is a combustible liquid and poses a chronic hazard to the aquatic environment .
Biochemical Analysis
Biochemical Properties
n-Butyl-4-chloroaniline plays a pivotal role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction between this compound and these enzymes often leads to the formation of reactive intermediates that can further participate in biochemical pathways . Additionally, this compound can bind to specific protein receptors, influencing their activity and thereby modulating cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, it can alter the expression of genes involved in detoxification processes, leading to changes in cellular metabolism. These effects highlight the compound’s potential impact on cellular function and its utility in studying cellular responses to chemical stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of metabolites with distinct biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as enhanced detoxification enzyme activity. At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range triggers significant biochemical and physiological changes, emphasizing the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation primarily through oxidative and conjugative reactions mediated by cytochrome P450 enzymes . These metabolic processes can lead to the formation of reactive intermediates and conjugates that are further processed and excreted. The compound’s influence on metabolic flux and metabolite levels underscores its role in modulating biochemical pathways and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Butyl-4-chloroaniline can be synthesized through several methods. One common method involves the reduction of 4-nitrochlorobenzene, which is prepared by the nitration of chlorobenzene. The reduction process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale nitration and reduction processes. The nitration of chlorobenzene is carried out using concentrated nitric acid and sulfuric acid, followed by catalytic hydrogenation to reduce the nitro group to an amino group. This method is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
n-Butyl-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form different amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with a palladium catalyst (Pd/C) is commonly used.
Major Products Formed
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces various amines.
Substitution: Produces halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
n-Butyl-4-chloroaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Similar structure but lacks the butyl group.
n-Butylaniline: Similar structure but lacks the chlorine atom.
4-Methylaniline: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
n-Butyl-4-chloroaniline is unique due to the presence of both the butyl and chlorine substituents, which confer distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
N-butyl-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKKGGAJLKNQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281233 | |
| Record name | n-butyl-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-81-6 | |
| Record name | NSC20917 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-butyl-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


